

# Technical Monograph: AC-264613

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: AC-264613

Cat. No.: B1370546

[Get Quote](#)

A Selective Small-Molecule Probe for Protease-Activated Receptor 2 (PAR2)

## Executive Summary

**AC-264613** is a potent, non-peptidic, and highly selective agonist for Protease-Activated Receptor 2 (PAR2), a G-protein-coupled receptor (GPCR) pivotal in inflammation, pain processing, and metabolic regulation. Unlike traditional peptide agonists (e.g., SLIGRL-NH<sub>2</sub>) which suffer from rapid enzymatic degradation and poor bioavailability, **AC-264613** offers a stable, small-molecule alternative for probing PAR2 biology.

This guide synthesizes early characterization studies, primarily established by Gardell et al. (2008), to provide a robust framework for its application in drug discovery and basic research. It details the compound's physicochemical properties, signaling mechanism, and validated experimental protocols for both in vitro and in vivo applications.

## Chemical Identity & Handling

**AC-264613** functions as a pharmacological probe due to its structural stability and ability to penetrate tissues more effectively than peptide mimetics.

| Property          | Specification                                                                                    |
|-------------------|--------------------------------------------------------------------------------------------------|
| Chemical Name     | (±)-(3R,4S)-2-Oxo-4-phenyl-3-pyrrolidinecarboxylic acid 2-[1-(3-bromophenyl)ethylidene]hydrazide |
| Molecular Formula | C <sub>19</sub> H <sub>18</sub> BrN <sub>3</sub> O <sub>2</sub>                                  |
| Molecular Weight  | 400.27 g/mol                                                                                     |
| CAS Number        | 1051487-82-1                                                                                     |
| Solubility        | Soluble in DMSO (up to 100 mM); poorly soluble in water.                                         |
| Appearance        | White to off-white solid                                                                         |

## Preparation of Stock Solutions

To ensure experimental reproducibility, correct solubilization is critical. **AC-264613** is hydrophobic; aqueous dilutions should be prepared immediately prior to use to effectively prevent precipitation.

- Stock Solution (10 mM): Dissolve 4.00 mg of **AC-264613** in 1.0 mL of anhydrous DMSO. Vortex for 30 seconds until the solution is clear.
- Storage: Aliquot into amber glass vials (to minimize plastic adsorption) and store at -20°C. Stable for >6 months.
- Working Solution: Dilute the DMSO stock at least 1:1000 into the assay buffer (e.g., HBSS + 0.1% BSA) to achieve the desired final concentration (typically 30–300 nM). Note: The presence of BSA (0.1%) is recommended to prevent non-specific binding to plastics.

## Mechanism of Action

PAR2 is unique among GPCRs; it is classically activated by proteolytic cleavage of its N-terminus, revealing a tethered ligand (SLIGKV in humans). **AC-264613** bypasses this proteolytic step, binding directly to a transmembrane pocket to induce conformational changes that mimic the tethered ligand's effect.

## Signaling Pathway

Upon binding, **AC-264613** stabilizes the active conformation of PAR2, leading to the coupling of Gαq/11 proteins. This triggers the Phospholipase C (PLC) cascade, resulting in the hydrolysis of PIP2 into IP3 and DAG, ultimately causing the release of intracellular calcium stores.



[Click to download full resolution via product page](#)

Figure 1: Signal transduction pathway activated by **AC-264613**, highlighting the Gq-mediated calcium mobilization cascade.

## Pharmacological Profile[1][2][3][4]

The utility of **AC-264613** lies in its high potency and strict selectivity, which distinguishes it from promiscuous peptide agonists.

## Potency Data (Human PAR2)

Data summarized from Gardell et al. (2008) and subsequent validation studies.

| Assay Type                    | Readout                         | Potency (EC <sub>50</sub> ) | pEC <sub>50</sub> |
|-------------------------------|---------------------------------|-----------------------------|-------------------|
| Ca <sup>2+</sup> Mobilization | FLIPR (CHO-hPAR2)               | ~30 nM                      | 7.5               |
| PI Hydrolysis                 | Inositol Phosphate accumulation | ~100 nM                     | 7.0               |
| Proliferation                 | BrdU Incorporation              | ~30 nM                      | 7.5               |

## Selectivity Profile

**AC-264613** was screened against a panel of closely related receptors and common off-targets.

- PAR Family: No activity at PAR1 or PAR4 at concentrations up to 10 µM.
- GPCR Panel: No significant activity (>50% inhibition/activation) at 30+ other receptors involved in nociception and inflammation (e.g., NK1, TRPV1, Bradykinin receptors).

## Early Validation Studies & In Vivo Utility[2][5]

The seminal work by Gardell et al. (2008) established **AC-264613** as the first potent small-molecule PAR2 agonist.

## Key Finding 1: Bioavailability and Stability

Unlike the peptide agonist SLIGRL-NH<sub>2</sub>, which has a half-life of minutes in plasma, **AC-264613** demonstrated:

- Metabolic Stability: High stability in liver microsomes.
- Pharmacokinetics: Elimination half-life (t<sub>1/2</sub>) of ~2.5 hours in rats following systemic administration.[1]

## Key Finding 2: In Vivo Pro-Inflammatory Effects

To validate the compound as a tool for studying PAR2-mediated inflammation, researchers utilized rat paw models.

- Model: Intraplantar injection of **AC-264613**. [2][1][3]
- Result: Induced robust thermal hyperalgesia (pain sensitivity) and edema (swelling).
- Specificity Check: The effects were blocked by specific antagonists, confirming the mechanism was PAR2-dependent and involved downstream sensitization of TRPV1 receptors.

## Experimental Protocols

### Protocol A: Intracellular Calcium Flux Assay (FLIPR)

This protocol is the gold standard for verifying the activity of **AC-264613** in cell lines (e.g., CHO-K1, HEK293) stably expressing PAR2.

Materials:

- CHO-hPAR2 cells[4]
- FLIPR Calcium Assay Kit (Molecular Devices)
- Assay Buffer: HBSS + 20 mM HEPES, pH 7.4
- **AC-264613** Stock (10 mM in DMSO)

Workflow:

- Cell Plating: Seed cells at 50,000 cells/well in a 96-well black-wall/clear-bottom plate. Incubate overnight at 37°C/5% CO<sub>2</sub>.

- Dye Loading: Remove culture media. Add 100  $\mu\text{L}$  of Calcium 4 dye loading buffer (dissolved in Assay Buffer + 2.5 mM Probenecid). Incubate for 60 minutes at 37°C.
- Compound Preparation: Prepare a 5X concentration plate of **AC-264613** in Assay Buffer (0.1% BSA). Serial dilution (1:3) is recommended for  $\text{EC}_{50}$  determination.
- Measurement: Transfer plate to FLIPR instrument.
  - Baseline: Record fluorescence for 10 seconds.
  - Injection: Add 25  $\mu\text{L}$  of compound.
  - Read: Record fluorescence for 180 seconds.
- Analysis: Calculate Max-Min fluorescence units. Plot against  $\log[\text{Concentration}]$  to determine  $\text{EC}_{50}$ .



[Click to download full resolution via product page](#)

Figure 2: Step-by-step workflow for the high-throughput calcium mobilization assay.

## Protocol B: In Vivo Thermal Hyperalgesia (Hargreaves Test)

Objective: To assess PAR2-mediated nociceptive sensitization.

- Acclimatization: Place rats in plexiglass cubicles on a glass surface for 30 minutes.
- Baseline: Measure baseline paw withdrawal latency (PWL) using a radiant heat source. Cut-off time: 20s (to prevent tissue damage).
- Administration: Inject **AC-264613** (e.g., 10–100  $\mu\text{g}$  in 50  $\mu\text{L}$  saline/DMSO vehicle) intraplantarly into the left hind paw.

- Testing: Measure PWL at 30, 60, 120, and 240 minutes post-injection.
- Validation: A decrease in PWL compared to the contralateral paw or vehicle control indicates hyperalgesia.

## References

- Gardell, L. R., et al. (2008). "Identification and Characterization of Novel Small-Molecule Protease-Activated Receptor 2 Agonists." [2] *Journal of Pharmacology and Experimental Therapeutics*, 327(3), 716–728. [[Link](#)]
- Barry, G. D., et al. (2010). "Novel agonists and antagonists for human protease activated receptor 2." *Journal of Medicinal Chemistry*, 53(19), 7428-7440. [[Link](#)]
- Seitzberg, J. G., et al. (2008). "Discovery of potent and selective small-molecule PAR-2 agonists." *Journal of Medicinal Chemistry*, 51(18), 5490-5493. [[Link](#)]

### *Need Custom Synthesis?*

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).*

## Sources

- [1. researchgate.net \[researchgate.net\]](#)
- [2. Protease-activated receptor 2 activation induces behavioural changes associated with depression-like behaviour through microglial-independent modulation of inflammatory cytokines - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [3. researchgate.net \[researchgate.net\]](#)
- [4. Potent Small Agonists of Protease Activated Receptor 2 - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [Technical Monograph: AC-264613]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1370546#early-studies-on-ac-264613>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)